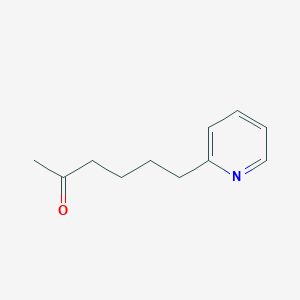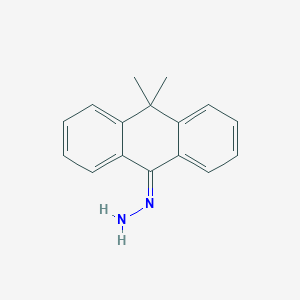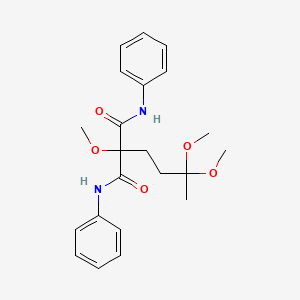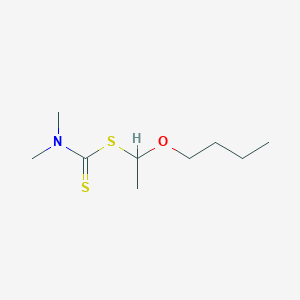
2-Butanone, O,O'-(diethoxysilylene)dioxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, O,O’-(diethoxysilylene)dioxime is a chemical compound known for its unique structure and properties It is a derivative of 2-butanone, where the oxime groups are bonded to a diethoxysilylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, O,O’-(diethoxysilylene)dioxime typically involves the reaction of 2-butanone with hydroxylamine to form the oxime, followed by the introduction of the diethoxysilylene group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and advanced reaction techniques can enhance the production process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, O,O’-(diethoxysilylene)dioxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the oxime groups, leading to the formation of amines or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Wissenschaftliche Forschungsanwendungen
2-Butanone, O,O’-(diethoxysilylene)dioxime has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, coatings, and adhesives, leveraging its unique chemical properties.
Wirkmechanismus
The mechanism by which 2-Butanone, O,O’-(diethoxysilylene)dioxime exerts its effects involves interactions with specific molecular targets. The oxime groups can form stable complexes with metal ions, influencing various biochemical pathways. The diethoxysilylene moiety can enhance the compound’s stability and reactivity, making it suitable for diverse applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butanone oxime: A simpler derivative of 2-butanone with only oxime groups.
Diethoxysilylene derivatives: Compounds with similar diethoxysilylene groups but different organic moieties.
Uniqueness
2-Butanone, O,O’-(diethoxysilylene)dioxime stands out due to its combination of oxime and diethoxysilylene groups, providing unique reactivity and stability. This makes it a valuable compound for specialized applications in synthesis and material science.
Eigenschaften
| 93917-75-0 | |
Molekularformel |
C12H26N2O4Si |
Molekulargewicht |
290.43 g/mol |
IUPAC-Name |
bis(butan-2-ylideneamino) diethyl silicate |
InChI |
InChI=1S/C12H26N2O4Si/c1-7-11(5)13-17-19(15-9-3,16-10-4)18-14-12(6)8-2/h7-10H2,1-6H3 |
InChI-Schlüssel |
HEZFQVMOIROEFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=NO[Si](OCC)(OCC)ON=C(C)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)

![4-{2-[4-(4-Cyanophenoxy)phenyl]-2-oxoethyl}-3-nitrobenzonitrile](/img/structure/B14358076.png)
